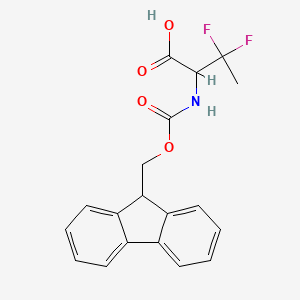

![molecular formula C18H19F3N2O6 B2970461 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2418643-32-8](/img/structure/B2970461.png)

3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

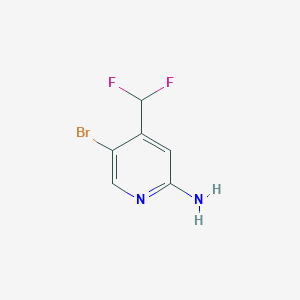

The compound is a complex organic molecule with a molecular formula of C18H19F3N2O6. It contains a 1,3-dioxoisoindol-2-yl group, which is a type of phthalimide fragment . These fragments are almost planar and make a dihedral angle of 53.64 degrees . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a 1,3-dioxoisoindol-2-yl group, which is a type of phthalimide fragment . These fragments are almost planar and make a dihedral angle of 53.64 degrees . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .Aplicaciones Científicas De Investigación

Catalytic Carboxylation and Synthesis Applications

Vanadium-catalyzed carboxylation of linear and cyclic alkanes, involving trifluoroacetic acid (TFA), demonstrates the utility of TFA in enhancing reaction yields and facilitating the synthesis of carboxylic acids from simple hydrocarbons. This process highlights the role of TFA in promoting efficient catalytic reactions, potentially applicable in synthesizing derivatives of the compound (Reis et al., 2005).

Synthesis of Novel Compounds

The trifluoroacetylation of ethyl 2,4-dioxopentanoate, leading to the synthesis of various derivatives including acids and amides, showcases the versatility of TFA in chemical synthesis. Such reactions could be relevant for modifying or creating analogs of the compound , potentially for pharmaceutical or material science applications (Usachev et al., 2007).

Stability and Reactivity Enhancements

Research on enamino derivatives of 1,3-dioxoindane-2-carboxylic acid highlights the potential for chemical stability and reactivity enhancements through specific structural modifications. These findings may inspire strategies for enhancing the stability or reactivity of related compounds for various scientific applications (Malamidou-Xenikaki et al., 2008).

Development of Contrast Agents

A study on GdDO3A-type bismacrocyclic complexes, including trifluoroacetic acid in their synthesis, provides insights into the development of "smart" magnetic resonance imaging (MRI) contrast agents. This research could inform the design of novel diagnostic tools or therapeutic agents utilizing the unique structural features of the compound (Mishra et al., 2008).

Advanced Organic Synthesis Techniques

The synthesis of 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones, utilizing trifluoroacetic acid-catalyzed reactions, exemplifies advanced organic synthesis techniques that could be applied to the synthesis or modification of complex compounds like the one . This research underscores the potential for creating highly functionalized and potentially bioactive compounds (Pei et al., 2014).

Propiedades

IUPAC Name |

3-[2-(1,3-dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4.C2HF3O2/c19-14-12-3-1-2-4-13(12)15(20)18(14)8-7-17-11-6-5-10(9-11)16(21)22;3-2(4,5)1(6)7/h1-4,10-11,17H,5-9H2,(H,21,22);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYOSLMWBPPBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NCCN2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)

![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)

![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2970390.png)

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)